molecular formula C7H15ClN2S B3177537 (S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride CAS No. 184360-52-9

(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride

Cat. No. B3177537
CAS RN: 184360-52-9
M. Wt: 194.73 g/mol
InChI Key: LXPYPNJLYBHQSN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride” is a chemical compound . It is also known as "(2S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propane-1-thione–hydrogen chloride (1/1)" . It is manufactured by companies like HANGZHOU JHECHEM CO LTD and is available for purchase .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For example, the introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides . There are no literature precedents for the synthesis of this type of compounds and their reactions with sulfonyl azides have not been explored before .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 2,2-dimethyl-1-pyrrolidin-1-ylpropane-1-thione has a molecular formula of C9H17NS and a molecular weight of 171.307 g/mol .

Mechanism of Action

The mechanism of action of similar compounds has been studied . For example, abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety and hazard information .

Future Directions

The future directions of similar compounds have been discussed . For example, this research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

properties

IUPAC Name

(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPYPNJLYBHQSN-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703868
Record name (2S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184360-52-9
Record name (2S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride
Reactant of Route 2
(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride
Reactant of Route 4
(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride
Reactant of Route 5
(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride
Reactant of Route 6
(S)-2-Amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.